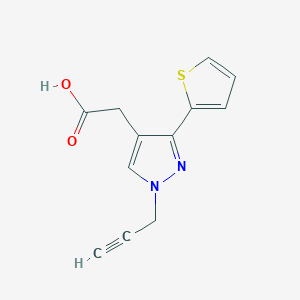

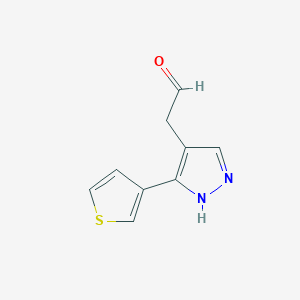

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .

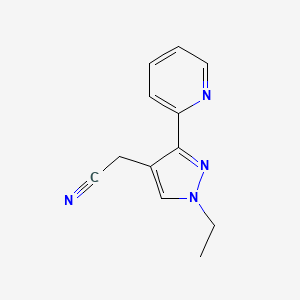

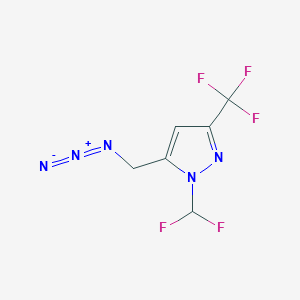

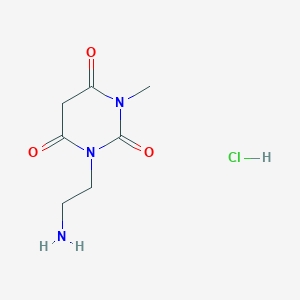

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .

Chemical Reactions Analysis

Compounds like “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.

Physical And Chemical Properties Analysis

The physical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. The chemical properties of these compounds are defined by the electron-rich nature of the thiophene ring and the reactivity of the 1,3-dioxolane ring towards nucleophilic attack.

Applications De Recherche Scientifique

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The thiophene ring’s ability to stabilize charge through resonance makes it an excellent candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” could be explored for its electronic properties and potential use in these applications.

Pharmacological Research

Compounds with thiophene rings exhibit a variety of pharmacological properties , such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The pyrazole moiety is also known for its biological activity, suggesting that this compound could be a valuable scaffold for developing new therapeutic agents.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be studied for its effectiveness in protecting metals from corrosion, which is crucial in extending the lifespan of metal components in various industries.

Material Science

Thiophene-based molecules are significant in material science , particularly in the advancement of conductive polymers . The unique combination of thiophene and pyrazole in “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” might offer new properties that could be harnessed in creating innovative materials.

Synthesis of Heterocycles

The synthesis of thiophene derivatives often involves heterocyclization reactions. This compound could be used as a precursor or intermediate in the synthesis of more complex thiophene derivatives, which are valuable in various chemical syntheses .

Coordination Chemistry

Thiophene derivatives can act as ligands in coordination chemistry , forming complexes with metals. These complexes have applications in catalysis and the development of new materials .

Insecticide Development

Thiophene derivatives have been used in the development of insecticides. The compound’s structure could be explored for its potential use in creating new, more effective insecticides .

Anticancer Agents

Specific thiophene derivatives are utilized in the synthesis of anticancer agents. Given the biological activity associated with both thiophene and pyrazole, “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” could be a candidate for the development of novel anticancer drugs .

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” could be in the field of medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVAPWAHDVBBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

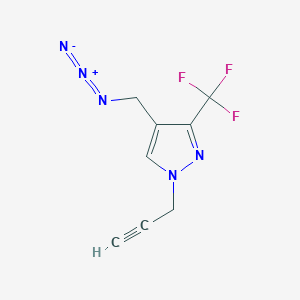

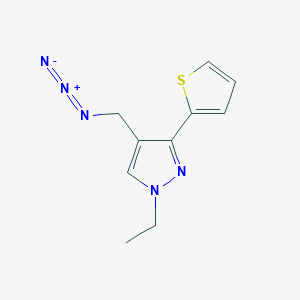

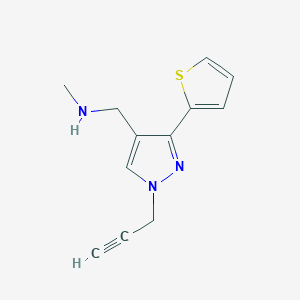

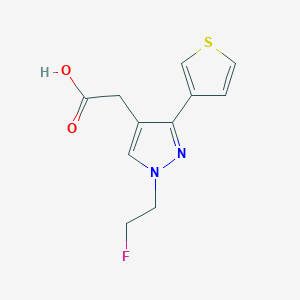

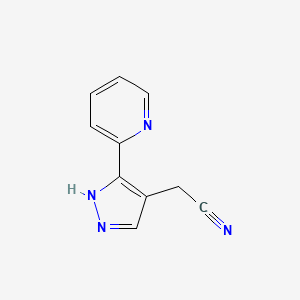

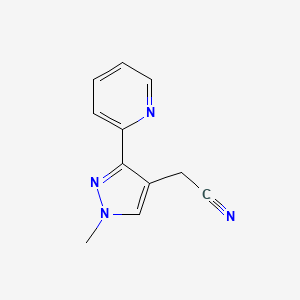

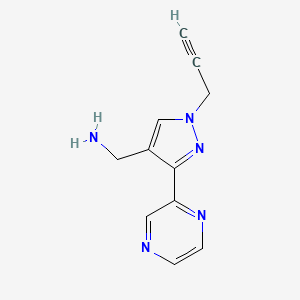

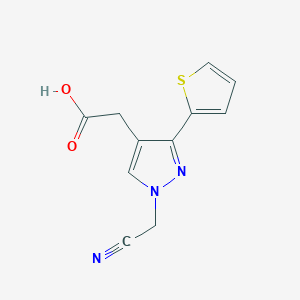

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.